BenchChemオンラインストアへようこそ!

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline

Lipophilicity Drug-likeness ADME prediction

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline (CAS 54970-97-7; molecular formula C₁₃H₁₅N₃; MW 213.28 g/mol) is a heterocyclic small-molecule building block belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine class, first synthesized and characterized by Biniecki et al. in 1974.

Molecular Formula C13H15N3
Molecular Weight 213.284
CAS No. 54970-97-7
Cat. No. B2659659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline
CAS54970-97-7
Molecular FormulaC13H15N3
Molecular Weight213.284
Structural Identifiers
SMILESC1CCN2C=C(N=C2C1)C3=CC(=CC=C3)N
InChIInChI=1S/C13H15N3/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h3-5,8-9H,1-2,6-7,14H2
InChIKeyZXLBIMVZQQUVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline (CAS 54970-97-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline (CAS 54970-97-7; molecular formula C₁₃H₁₅N₃; MW 213.28 g/mol) is a heterocyclic small-molecule building block belonging to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine class, first synthesized and characterized by Biniecki et al. in 1974 [1]. The compound features a saturated tetrahydro ring fused to an imidazole core, with a meta-substituted aniline moiety at the 2-position. Key calculated physicochemical parameters include a predicted LogP of 1.7, a topological polar surface area of approximately 43.8 Ų, a melting point of 150–152 °C (recrystallized from benzene), and a predicted boiling point of 501.2 ± 33.0 °C [2]. The compound is commercially available from multiple specialty chemical suppliers at purities ranging from 95% to 98%, though it is classified strictly for research and development use only .

Why 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline Cannot Be Interchanged with Non-Hydrogenated or Regioisomeric Analogs


Although the imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry [1], the specific combination of (i) a fully saturated 5,6,7,8-tetrahydro ring and (ii) a meta-aniline substitution at the 2-position produces a distinct physicochemical signature that diverges meaningfully from its closest analogs. Hydrogenation of the pyridine ring reduces aromatic planarity, increases conformational flexibility, lowers LogP (from 3.16 to 1.7 relative to the non-hydrogenated analog), and alters both hydrogen-bonding capacity and electron distribution [2]. The meta-substitution pattern further differentiates this compound from its para- and ortho-substituted regioisomers in terms of molecular geometry, dipole moment, and target-binding pose. Patent literature confirms that this specific compound has been of interest as a synthetic intermediate in phenylimidazole inotropic agent programs [3], establishing a distinct intellectual property and application context not shared by generic imidazo[1,2-a]pyridine-aniline congeners.

Quantitative Differentiation Evidence for 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline (CAS 54970-97-7) Versus Closest Analogs


LogP Reduction of ~1.46 Units Versus the Non-Hydrogenated Aromatic Analog (CAS 313231-71-9)

Hydrogenation of the imidazo[1,2-a]pyridine ring from the fully aromatic form to the 5,6,7,8-tetrahydro form produces a substantial reduction in predicted LogP. The target compound (CAS 54970-97-7) exhibits a calculated LogP of 1.7, compared with a LogP of 3.16 for its non-hydrogenated analog 3-(imidazo[1,2-a]pyridin-2-yl)aniline (CAS 313231-71-9), representing a decrease of approximately 1.46 log units [1]. This difference exceeds the commonly cited threshold of ΔLogP ≥ 1.0 that is considered practically significant for altering aqueous solubility, membrane permeability, and nonspecific protein binding in early-stage drug discovery campaigns.

Lipophilicity Drug-likeness ADME prediction

Increased sp³ Carbon Fraction (0.307) and Conformational Flexibility Versus Planar Aromatic Analogs

The target compound contains a saturated 5,6,7,8-tetrahydro ring, resulting in an sp³-hybridized carbon fraction of 0.307, compared with essentially 0.0 for the fully aromatic imidazo[1,2-a]pyridine scaffold [1]. This saturation introduces conformational flexibility through ring puckering, enabling the molecule to explore a broader range of three-dimensional conformations. In contrast, the non-hydrogenated analog 3-(imidazo[1,2-a]pyridin-2-yl)aniline (CAS 313231-71-9) and the para-substituted analog 4-(imidazo[1,2-a]pyridin-2-yl)aniline (CAS 139705-74-1) are both essentially planar, aromatic systems with negligible sp³ character . The higher fraction of sp³ centers is associated with improved clinical success rates in drug discovery campaigns and reduced promiscuity in off-target binding [2].

Conformational analysis Fragment-based drug design 3D molecular diversity

Meta-Aniline Regiochemistry: Differentiated Molecular Geometry Versus Para- and Ortho-Substituted Tetrahydro Analogs

The target compound bears the aniline substituent at the meta (3-) position of the phenyl ring attached to the imidazo[1,2-a]pyridine 2-position. This contrasts with the para-substituted analog 4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline (CAS 774238-52-7) and the ortho-substituted analog 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline . The meta substitution orients the aniline amino group at approximately 120° relative to the imidazo[1,2-a]pyridine ring plane, producing a distinct exit vector compared with the ~180° (para) or ~60° (ortho) orientations. This geometric difference directly impacts the directionality of hydrogen-bond donation from the aniline –NH₂ group, as well as the overall molecular dipole moment and potential π-stacking interactions .

Regiochemistry Structure-activity relationship Vector alignment

Differential Antiprotozoal Activity Landscapes: Class-Level Evidence for Tetrahydro vs. Aromatic Imidazo[1,2-a]pyridines

In a landmark study directly comparing imidazo[1,2-a]pyridine and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine bis-benzamidino derivatives, diamidines from both subclasses showed strong DNA binding affinity (high ΔTₘ values) and potent in vitro activity against Trypanosoma brucei rhodesiense (IC₅₀ range: 7–38 nM) and Plasmodium falciparum (IC₅₀ range: 23–92 nM) [1]. Critically, the saturated tetrahydro analogue 8 (2,6-bis[4-(amidinophenyl)]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine) was obtained via selective catalytic hydrogenation of the aromatic precursor in glacial acetic acid, demonstrating that the saturated and aromatic forms are chemically interconvertible yet exhibit distinct in vitro potency profiles and in vivo efficacy outcomes. In the trypanosomal STIB900 mouse model, five diamidines achieved 4/4 cures on intraperitoneal dosing, though the specific tetrahydro analog 8 was among those showing excellent in vivo activity [2]. A separate study on dicationic imidazo[1,2-a]pyridines and tetrahydro analogs confirmed that six of eight diamidines gave IC₅₀ ≤ 63 nM against T. b. rhodesiense, with two compounds reaching 6 nM and 1 nM [3].

Antiprotozoal agents DNA binding Infectious disease

Commercial Availability Profile: Premium Niche Positioning Reflecting Differentiated Synthetic Accessibility

The target compound is listed by multiple reputable suppliers at prices that reflect its specialized nature. Santa Cruz Biotechnology offers CAS 54970-97-7 at $197.00 per 250 mg and $399.00 per 1 g (sc-346187 / sc-346187A) . This pricing is markedly higher than the non-hydrogenated analog 3-(imidazo[1,2-a]pyridin-2-yl)aniline (CAS 313231-71-9), which is available from multiple generic chemical marketplaces at lower cost per gram . AKSci supplies the compound at 95% minimum purity with full quality assurance documentation (SDS, COA) . The original 1974 synthetic route by Biniecki et al. involves a multi-step condensation and cyclization sequence that is not trivially accessible via one-step combinatorial chemistry, contributing to the compound's sustained niche status in the building block marketplace for over five decades.

Chemical procurement Building block sourcing Synthetic accessibility

Patent-Cited Historical Relevance: Distinct Intellectual Property Lineage as a Phenylimidazole Inotropic Agent Intermediate

The target compound is explicitly cited in European Patent EP 0154494 A3 (filed 1985, priority 1984), which claims phenyl-substituted imidazo compounds as positive inotropic agents and vasodilators [1]. The patent's search report lists Biniecki et al. (Rocz. Chem. 1974, 48(9), 1595–1598) as the primary disclosure for the synthesis of 2-(m-aminophenyl)-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine (the target compound) and 2-(m-aminophenyl)-7-methylimidazo[1,2-a]pyridine [2]. This establishes a direct intellectual property connection between this specific compound and cardiovascular drug discovery programs from the mid-1980s—a historical research application context not shared by most other imidazo[1,2-a]pyridine-aniline regioisomers or non-hydrogenated analogs.

Patent history Cardiovascular research Inotropic agents

Optimal Research and Procurement Application Scenarios for 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline (CAS 54970-97-7)


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Conformationally Diverse sp³-Enriched Scaffolds

The compound's sp³ carbon fraction of 0.307 and saturated tetrahydro ring provide three-dimensional conformational diversity that planar aromatic imidazo[1,2-a]pyridine analogs cannot offer. This makes it a rational inclusion in fragment libraries designed to explore non-flat chemical space, consistent with the 'Escape from Flatland' paradigm that correlates higher Fsp³ with improved clinical candidate progression rates [1]. The free aniline –NH₂ handle enables rapid derivatization via amide coupling, sulfonamide formation, or reductive amination without requiring protecting group manipulations on the imidazo[1,2-a]pyridine core.

Antiprotozoal Drug Discovery Leveraging the Validated Tetrahydro-Imidazo[1,2-a]pyridine Chemotype

The 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine scaffold has demonstrated in vivo curative efficacy in the trypanosomal STIB900 mouse model, with multiple diamidine derivatives achieving 4/4 cures on intraperitoneal dosing [2]. The target compound provides a mono-aniline variant of this validated scaffold, offering a versatile intermediate for synthesizing novel diamidine, guanylhydrazone, or amidoxime prodrug analogs targeting Trypanosoma brucei and Plasmodium falciparum. Its lower LogP (1.7) relative to aromatic analogs may confer solubility advantages for oral prodrug formulation strategies.

Cardiovascular Inotropic Agent Research Building on Established Patent Precedent

The compound's explicit citation in EP 0154494 A3 as a synthetic precursor in phenylimidazole-based positive inotropic agent programs [3] provides a documented starting point for medicinal chemistry campaigns targeting cardiac contractility modulation. Researchers pursuing structure-activity relationship studies around the phenylimidazole inotrope pharmacophore can use this building block to systematically explore the contribution of the saturated tetrahydro ring to both on-target potency and off-target selectivity, with the advantage of direct traceability to the original 1974 synthesis and 1984 patent disclosures.

Physicochemical Property-Driven Lead Optimization with Controlled Lipophilicity

When lead compounds based on the imidazo[1,2-a]pyridine scaffold exhibit excessive lipophilicity (LogP > 3) that compromises aqueous solubility, metabolic stability, or promiscuous binding, the target compound offers a direct scaffold-hop replacement strategy. With a LogP of 1.7—a reduction of approximately 1.46 log units versus the non-hydrogenated analog—this building block enables medicinal chemists to reduce compound hydrophobicity while preserving the core imidazo[1,2-a]pyridine recognition motif and the meta-aniline substitution geometry [4]. This is particularly valuable in programs where the aromatic analog has demonstrated target engagement but failed downstream ADME criteria.

Quote Request

Request a Quote for 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.